Cas no 2248350-87-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate is a specialized organic compound featuring a phthalimide core linked to a 2,5-dimethylbenzoate ester group. This structure imparts unique reactivity, making it valuable in synthetic chemistry as an intermediate for constructing complex molecules. The presence of the isoindole-1,3-dione moiety enhances stability while allowing selective functionalization. The 2,5-dimethyl substitution on the benzoate group influences steric and electronic properties, potentially improving solubility and reactivity in targeted applications. This compound is particularly useful in pharmaceutical and agrochemical research, where controlled ester cleavage or further derivatization is required. Its well-defined structure ensures reproducibility in synthetic pathways, supporting high-precision chemical development.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate structure
2248350-87-8 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
CAS番号:2248350-87-8
MF:C17H13NO4
メガワット:295.289424657822
CID:6352629
PubChem ID:165975462

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
    • 2248350-87-8
    • EN300-6514275
    • インチ: 1S/C17H13NO4/c1-10-7-8-11(2)14(9-10)17(21)22-18-15(19)12-5-3-4-6-13(12)16(18)20/h3-9H,1-2H3
    • InChIKey: MVKOHSFRVYWUMM-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=C(C)C=CC=1C)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 295.08445790g/mol
  • どういたいしつりょう: 295.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 465
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6514275-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
2248350-87-8
0.25g
$670.0 2023-05-23
Enamine
EN300-6514275-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
2248350-87-8
1g
$728.0 2023-05-23
Enamine
EN300-6514275-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
2248350-87-8
0.1g
$640.0 2023-05-23
Enamine
EN300-6514275-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
2248350-87-8
0.5g
$699.0 2023-05-23
Enamine
EN300-6514275-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
2248350-87-8
2.5g
$1428.0 2023-05-23
Enamine
EN300-6514275-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
2248350-87-8
10g
$3131.0 2023-05-23
Enamine
EN300-6514275-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
2248350-87-8
0.05g
$612.0 2023-05-23
Enamine
EN300-6514275-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate
2248350-87-8
5g
$2110.0 2023-05-23

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoateに関する追加情報

1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl 2,5-Dimethylbenzoate: A Comprehensive Overview

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate, also known by its CAS number 2248350-87-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a benzoate ester group with a dihydroisoindole moiety. The benzoate ester group contributes to the compound's stability and reactivity, while the dihydroisoindole ring introduces additional functional groups that can be further modified for various applications.

The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate typically involves multi-step organic reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high product quality. This approach not only reduces reaction time but also minimizes the formation of by-products, making it more efficient for large-scale production.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound's UV-vis spectrum shows strong absorption bands in the visible region, indicating potential applications in optoelectronic materials.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,5-dimethylbenzoate. These studies have revealed insights into its electronic structure and reactivity. For example, density functional theory (DFT) calculations have shown that the compound has a conjugated π-system that facilitates electron delocalization, enhancing its stability and reactivity towards electrophilic substitution reactions.

The application of this compound extends into several areas. In pharmaceutical research, it has been investigated as a potential drug delivery agent due to its ability to form stable complexes with bioactive molecules. Additionally, its use in polymer science has been explored as a building block for synthesizing advanced materials with tailored properties. Recent studies have demonstrated its effectiveness as a monomer in the synthesis of polyurethanes with improved mechanical strength and thermal stability.

In conclusion, 1,3-Dioxo-2,3-dihydro-1H-Isoindol-2-Yl 2,5-Dimethylbenzoate, CAS No. 2248350-87, is a versatile compound with promising applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, positioning it as an important molecule in contemporary chemical research.

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